Talmapimod hydrochloride

Description

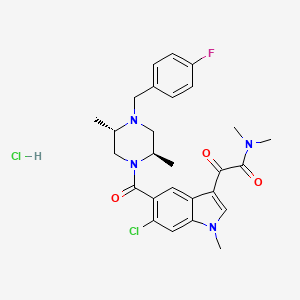

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30ClFN4O3.ClH/c1-16-13-33(17(2)12-32(16)14-18-6-8-19(29)9-7-18)26(35)21-10-20-22(25(34)27(36)30(3)4)15-31(5)24(20)11-23(21)28;/h6-11,15-17H,12-14H2,1-5H3;1H/t16-,17+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJUFGQLUOOBQP-MCJVGQIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN([C@H](CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31Cl2FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309915-12-6 | |

| Record name | Talmapimod hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0309915126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to Talmapimod Hydrochloride: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talmapimod hydrochloride, also known as SCIO-469 hydrochloride, is a potent and selective, orally bioavailable inhibitor of p38 mitogen-activated protein kinase (MAPK). This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis pathway of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document outlines the key chemical properties, a step-by-step synthesis of its core intermediates, and the final condensation process. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Additionally, signaling pathway and synthesis workflow diagrams are provided in the DOT language for clear visualization.

Chemical Structure and Properties

This compound is an indolecarboxamide derivative. Its chemical structure is characterized by a central 6-chloro-1-methylindole core, substituted at the 3-position with a dimethylamino(oxo)acetyl group and at the 5-position with a carboxamide linker to a (2S,5R)-1-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine moiety.

The hydrochloride salt form enhances the solubility and bioavailability of the parent compound.

| Property | Value | Reference |

| IUPAC Name | 2-(6-chloro-5-((2R,5S)-4-(4-fluorobenzyl)-2,5-dimethylpiperazine-1-carbonyl)-1-methyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide hydrochloride) | [1] |

| Chemical Formula | C₂₇H₃₁Cl₂FN₄O₃ | [1] |

| Molecular Weight | 549.47 g/mol | [1] |

| CAS Number | 879132-01-1 (HCl salt) | [1] |

| Synonyms | SCIO-469 hydrochloride, SCIO-469 | [1] |

Mechanism of Action and Signaling Pathway

Talmapimod is a selective inhibitor of the α and β isoforms of p38 MAPK, a key enzyme in the cellular response to inflammatory cytokines and stress. By inhibiting p38 MAPK, Talmapimod effectively downregulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), making it a candidate for the treatment of inflammatory diseases and certain cancers.

Below is a simplified representation of the p38 MAPK signaling pathway and the point of inhibition by Talmapimod.

References

Talmapimod Hydrochloride: A Technical Overview of its In Vivo Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talmapimod hydrochloride (formerly known as SCIO-469) is an orally bioavailable small molecule that acts as a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing available data from preclinical and clinical studies. The information is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Talmapimod has been investigated for its anti-inflammatory and anti-neoplastic properties in a variety of conditions, including rheumatoid arthritis, myelodysplastic syndromes, and multiple myeloma.[3][4] Its mechanism of action centers on the inhibition of the p38 MAPK signaling pathway, a critical regulator of cellular responses to stress and inflammation.

Mechanism of Action

This compound is an ATP-competitive inhibitor of p38 MAPK, with high selectivity for the α and β isoforms.[2] The p38 MAPK signaling cascade plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][2] By inhibiting p38 MAPK phosphorylation, Talmapimod effectively downregulates the synthesis of these key inflammatory mediators.[1] This mechanism underlies its therapeutic potential in inflammatory diseases. In the context of oncology, inhibition of the p38 MAPK pathway by Talmapimod can induce apoptosis and inhibit the proliferation of malignant cells.[1]

Signaling Pathway

The following diagram illustrates the central role of p38 MAPK in inflammatory signaling and the inhibitory action of Talmapimod.

Caption: p38 MAPK Signaling Pathway Inhibition by Talmapimod.

In Vivo Pharmacodynamics

Preclinical studies have demonstrated the potent in vivo anti-inflammatory and anti-tumor effects of Talmapimod.

Preclinical Pharmacodynamics

In cellular models, Talmapimod has been shown to inhibit the production of TNF-α from human peripheral blood mononuclear cells with an IC50 of approximately 50-100 nM .[2]

| Assay | System | Parameter | Value |

| TNF-α Production | Human Monocytes | IC50 | ~50-100 nM[2] |

| p38α Kinase Activity | Enzymatic Assay | IC50 | 9 nM[5] |

Table 1: In Vitro Pharmacodynamic Parameters for this compound

In a murine model of collagen-induced arthritis, oral administration of Talmapimod resulted in a significant reduction in paw swelling and joint damage.[2] In preclinical models of multiple myeloma, Talmapimod demonstrated the ability to inhibit tumor growth and reduce tumor burden.[5]

Clinical Pharmacodynamics

Clinical trials have been conducted to evaluate the efficacy of Talmapimod in various diseases. In a Phase II study in patients with active rheumatoid arthritis, Talmapimod showed a transient effect on acute-phase reactants like C-reactive protein and erythrocyte sedimentation rate, although it did not demonstrate significant efficacy compared to placebo in terms of ACR20 response.

Phase II clinical trials were also completed for the treatment of multiple myeloma and myelodysplastic syndromes.

In Vivo Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound from published preclinical and clinical studies is limited. The following sections summarize the available information.

Preclinical Pharmacokinetics

Clinical Pharmacokinetics

A Phase II study in female patients with active rheumatoid arthritis was designed to assess the pharmacokinetics of two oral dosing regimens (30 mg three times a day and 90 mg once a day) of a new capsule formulation, both with and without methotrexate. However, the results of this detailed pharmacokinetic evaluation have not been widely published.

Clinical trials in myelodysplastic syndromes utilized oral doses of 30 mg, 60 mg, and 90 mg of Talmapimod administered three times daily. A study in rheumatoid arthritis employed immediate-release formulations at 30 mg and 60 mg three times daily, and an extended-release formulation at 100 mg once daily. The lack of published pharmacokinetic data from these studies prevents a detailed summary in this guide.

Experimental Protocols

Detailed experimental protocols from the key in vivo studies are not fully available in the published literature. However, based on standard methodologies for similar compounds and the limited information available, the following outlines potential experimental workflows.

Murine Collagen-Induced Arthritis Model

This model is a standard preclinical model for rheumatoid arthritis.

Caption: Workflow for a Murine Collagen-Induced Arthritis Study.

Methodology Outline:

-

Induction: Male DBA/1 mice are typically immunized with an emulsion of bovine type II collagen in Complete Freund's Adjuvant.

-

Booster: A booster injection of collagen in Incomplete Freund's Adjuvant is administered approximately 21 days after the initial immunization.

-

Treatment: Upon the onset of arthritis, mice are orally administered with this compound or a vehicle control daily.

-

Assessment: The severity of arthritis is monitored regularly by measuring paw thickness and assigning a clinical score.

-

Terminal Procedures: At the end of the study, blood samples are collected for cytokine analysis, and joints are harvested for histopathological examination of inflammation, cartilage destruction, and bone erosion.

Multiple Myeloma Xenograft Model

This model is used to evaluate the anti-tumor activity of compounds in vivo.

Caption: Workflow for a Multiple Myeloma Xenograft Study.

Methodology Outline:

-

Cell Culture: Human multiple myeloma cell lines are cultured under standard conditions.

-

Implantation: A predetermined number of cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., SCID or NOD/SCID).

-

Treatment: Once tumors are established, mice are randomized into treatment groups and receive this compound or vehicle control orally.

-

Monitoring: Tumor volume is measured periodically using calipers or an in vivo imaging system.

Conclusion

This compound is a potent and selective p38 MAPK inhibitor with demonstrated in vivo activity in preclinical models of inflammation and cancer. While the compound has advanced to Phase II clinical trials in several indications, a comprehensive public repository of its in vivo pharmacokinetic and pharmacodynamic data is currently lacking. The information presented in this guide, based on the available literature, provides a foundational understanding of the compound's mechanism of action and its effects in biological systems. Further publication of data from completed clinical and preclinical studies would be invaluable for the scientific community to fully assess the therapeutic potential of this compound.

References

Talmapimod Hydrochloride: A Deep Dive into its Inhibitory Effects on TNF-α and IL-6 Production

For Researchers, Scientists, and Drug Development Professionals

Abstract: Talmapimod hydrochloride (formerly known as SCIO-469) is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), a critical enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of talmapimod, focusing on its effects on Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). It consolidates quantitative data from preclinical studies, details relevant experimental methodologies, and visualizes the core signaling pathways and workflows to offer a detailed resource for the scientific community.

Core Mechanism of Action: p38 MAPK Inhibition

Talmapimod functions as an ATP-competitive inhibitor of the p38α and p38β isoforms of mitogen-activated protein kinase.[1][2][3] The p38 MAPK pathway is a key signaling cascade that responds to cellular stress and inflammatory stimuli, such as lipopolysaccharide (LPS).[1][4][5] Activation of this pathway leads to the phosphorylation of downstream transcription factors, which in turn initiates the transcription and subsequent translation of various pro-inflammatory genes, most notably TNF-α and IL-6.[1][5][6]

By selectively binding to and inhibiting p38 MAPK, talmapimod effectively blocks this signaling cascade.[1][4] This disruption prevents the downstream activation of transcription factors, thereby suppressing the production and release of TNF-α and IL-6, which are central mediators in the pathogenesis of numerous inflammatory diseases like rheumatoid arthritis and certain cancers.[1][4][6]

Quantitative Data on Cytokine Inhibition

Talmapimod has demonstrated potent, dose-dependent inhibition of TNF-α and IL-6 in various preclinical models. The data below summarizes its efficacy in both in vitro cellular assays and in vivo disease models.

Table 1: In Vitro Inhibition of TNF-α and IL-6 by Talmapimod

| Assay Type | Cell Type | Stimulant | Cytokine Measured | Key Finding(s) | Reference |

| IC₅₀ Determination | Human Monocytes | Lipopolysaccharide (LPS) | TNF-α | IC₅₀ of ~50–100 nM | [1] |

| Kinase Inhibition Assay | Purified Enzyme | - | p38α | IC₅₀ of 9 nM | [2][3] |

| Cytokine Release Assay | Human Whole Blood | LPS | TNF-α | Potent inhibition observed | [2][3] |

| Cytokine Secretion Assay | Cellular Models | LPS | IL-6 | Dose-dependent reduction in secretion | [1] |

| Cell Growth Assay | Multiple Myeloma Cells | - | (IL-6 dependent signaling) | Reduced IL-6-dependent survival signaling | [1] |

Table 2: In Vivo Effects of Talmapimod on TNF-α and IL-6

| Animal Model | Dosing Regimen | Tissues/Fluid Analyzed | Key Finding(s) | Reference |

| Murine Collagen-Induced Arthritis | Oral Dosing | Synovial Tissue | Significantly decreased levels of both TNF-α and IL-6, correlating with reduced paw swelling and joint destruction. | [1] |

| Mouse Myeloma Xenograft | 10-90 mg/kg, p.o., twice daily | Tumor Tissue | Dose-dependently reduced tumor growth, an effect linked to the inhibition of IL-6 signaling. | [2][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the typical protocols used to evaluate the efficacy of talmapimod.

In Vitro: LPS-Stimulated Cytokine Release Assay in Human Monocytes

This assay is fundamental for determining the potency (IC₅₀) of talmapimod in a primary human cell system.

-

Cell Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors, typically using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) or plastic adherence.

-

Cell Culture: Monocytes are seeded in 96-well plates at a specified density (e.g., 1 x 10⁵ cells/well) and allowed to adhere.

-

Compound Incubation: Cells are pre-incubated with a range of concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO) for a defined period, typically 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration known to elicit a robust cytokine response (e.g., 100 ng/mL) to stimulate the p38 MAPK pathway. A set of wells remains unstimulated as a negative control.

-

Incubation: The plates are incubated for a period sufficient for cytokine production and secretion (e.g., 4-24 hours) at 37°C in a humidified CO₂ incubator.

-

Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is carefully collected.

-

Cytokine Quantification: The concentration of TNF-α and/or IL-6 in the supernatant is quantified using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The results are used to generate a dose-response curve, and the IC₅₀ value is calculated, representing the concentration of talmapimod required to inhibit 50% of the LPS-induced cytokine production.

In Vivo: Murine Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used and relevant animal model for rheumatoid arthritis, assessing the anti-inflammatory effects of a compound in a complex biological system.

-

Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. A booster injection is administered approximately 21 days later to induce a severe, polyarticular inflammatory arthritis that mimics human RA.

-

Treatment Protocol: Once clinical signs of arthritis are evident (e.g., paw swelling, erythema), mice are randomized into treatment groups. Talmapimod is administered orally (p.o.) via gavage, typically once or twice daily, at various doses (e.g., 10, 30, 90 mg/kg). A vehicle control group receives the formulation buffer alone.

-

Clinical Assessment: Throughout the study, mice are monitored daily or every other day for disease progression. Clinical scores are assigned based on the severity of inflammation in each paw. Paw thickness is measured using calipers.

-

Terminal Endpoint & Sample Collection: At the end of the study (e.g., day 14 post-treatment initiation), animals are euthanized.

-

Synovial Tissue: Joints (e.g., ankles, knees) are collected. Some are fixed for histological analysis to assess joint destruction, while others are snap-frozen for biochemical analysis.

-

Blood: Serum is collected to measure systemic cytokine levels or drug exposure.

-

-

Cytokine Analysis: Synovial tissue is homogenized, and the levels of TNF-α and IL-6 are quantified using ELISA or multiplex bead-based assays. The results are normalized to the total protein content of the tissue homogenate.

-

Statistical Analysis: Statistical comparisons are made between the vehicle-treated and talmapimod-treated groups to determine the significance of reductions in clinical scores, paw swelling, and synovial cytokine levels.

Conclusion

This compound is a selective p38 MAPK inhibitor that effectively suppresses the production of the key pro-inflammatory cytokines TNF-α and IL-6.[1] Preclinical data demonstrates its potency, with low nanomolar IC₅₀ values in cellular assays and significant efficacy in reducing cytokine levels and disease severity in in vivo models of inflammatory disease.[1] The detailed mechanism of action and established experimental protocols provide a solid foundation for further research and development of talmapimod and other p38 MAPK inhibitors as therapeutic agents for a range of inflammatory and oncologic conditions.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Talmapimod | C27H30ClFN4O3 | CID 9871074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discovery of talmapimod analogues as polypharmacological anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

Preclinical Anti-Inflammatory Properties of Talmapimod Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talmapimod hydrochloride (formerly SCIO-469) is a potent and selective, orally bioavailable small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade. Preclinical studies have demonstrated its significant anti-inflammatory properties through the modulation of pro-inflammatory cytokine production. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, summarizing key quantitative findings, and outlining the experimental protocols used in its evaluation.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. The p38 MAPK signaling pathway plays a crucial role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). This compound emerges as a targeted therapeutic agent by selectively inhibiting the p38α isoform, thereby impeding the downstream inflammatory cascade. This document serves as a technical resource for researchers and drug development professionals, consolidating the preclinical evidence of this compound's anti-inflammatory efficacy.

Mechanism of Action: p38 MAPK Inhibition

This compound is an ATP-competitive inhibitor of p38α MAPK.[1] The p38 MAPK pathway is a critical signaling cascade activated by various extracellular stimuli, including inflammatory cytokines and cellular stress. Upon activation, a series of phosphorylation events occur, culminating in the activation of transcription factors that regulate the expression of pro-inflammatory genes. This compound binds to p38α, preventing its phosphorylation and subsequent activation, which in turn suppresses the production of key inflammatory mediators like TNF-α, IL-1, and cyclooxygenase-2 (COX-2).[2]

Quantitative Data Summary

The anti-inflammatory activity of this compound has been quantified in various preclinical assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity

| Assay | Target | Cell Line/System | IC50 | Reference |

| Kinase Assay | p38α MAPK | Purified Enzyme | 9 nM | [1] |

| Cytokine Inhibition | TNF-α | LPS-stimulated human whole blood | ~50-100 nM | [1] |

| Phosphorylation Inhibition | p38 MAPK | MM.1S cells | Dose-dependent inhibition (0-100 nM) |

Table 2: In Vivo Efficacy in Murine Models

| Model | Animal Strain | Dosing Regimen | Key Findings | Reference |

| Multiple Myeloma | Not Specified | 10-90 mg/kg, p.o., twice daily for 14 days | Dose-dependent reduction in tumor growth and weight | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. This section outlines the key experimental protocols used to evaluate the anti-inflammatory properties of this compound.

In Vitro Assays

This assay determines the direct inhibitory effect of this compound on p38α MAPK activity.

-

Enzyme: Purified, recombinant human p38α MAPK.

-

Substrate: Myelin Basic Protein (MBP).

-

Procedure:

-

p38α MAPK is incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of ATP and the substrate (MBP).

-

After incubation, the amount of phosphorylated substrate is quantified, typically using a phospho-specific antibody in an ELISA format or through radiometric methods.

-

The IC50 value is calculated from the dose-response curve.

-

This assay assesses the ability of this compound to inhibit cytokine production in a physiologically relevant ex vivo system.

-

System: Freshly drawn human whole blood.

-

Stimulant: Lipopolysaccharide (LPS).

-

Procedure:

-

Heparinized human whole blood is pre-incubated with various concentrations of this compound.

-

LPS is added to the blood samples to stimulate TNF-α production.

-

After an incubation period, plasma is collected by centrifugation.

-

TNF-α levels in the plasma are measured using a specific ELISA kit.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

-

This method is used to confirm the inhibition of p38 MAPK activation within a cellular context.

-

Cell Lines: Human multiple myeloma (MM) cell lines such as MM.1S, U266, and RPMI8226.

-

Treatment: Cells are pre-treated with this compound at various concentrations (e.g., 100-200 nM) for a specified time (e.g., 1 hour).

-

Procedure:

-

Following treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated p38 MAPK and total p38 MAPK.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

-

The band intensities are quantified to determine the ratio of phosphorylated to total p38 MAPK.

-

In Vivo Models

The CIA model is a widely used preclinical model for rheumatoid arthritis that shares many pathological and immunological features with the human disease. While specific studies with Talmapimod in this model are not detailed in the provided search results, a general protocol is as follows:

-

Animal Strain: DBA/1 mice are commonly used due to their susceptibility.

-

Induction:

-

An initial immunization of an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) is administered intradermally at the base of the tail.

-

A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days later.

-

-

Treatment: Oral administration of this compound or vehicle control would typically begin at the time of the booster injection or upon the first signs of arthritis.

-

Assessment:

-

Clinical signs of arthritis are scored based on paw swelling and erythema.

-

Histopathological analysis of the joints is performed to assess inflammation, cartilage destruction, and bone erosion.

-

Levels of inflammatory cytokines in the serum or joint tissue can be measured by ELISA.

-

Signaling Pathway Visualization

The following diagram illustrates the p38 MAPK signaling pathway and the points of intervention by this compound.

References

Investigating the Role of Talmapimod Hydrochloride in Multiple Myeloma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multiple myeloma (MM), a malignancy of plasma cells, remains a significant therapeutic challenge. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical mediator of cell proliferation, survival, and drug resistance in MM, making it a compelling target for therapeutic intervention. Talmapimod hydrochloride (formerly SCIO-469) is a potent and selective, orally bioavailable inhibitor of p38α MAPK. This technical guide provides an in-depth review of the preclinical and clinical investigations into the role of this compound in multiple myeloma. We detail its mechanism of action, summarize key quantitative data from in vitro and in vivo studies, and provide an overview of its clinical evaluation. Furthermore, this guide includes detailed experimental protocols for key assays and visual representations of the underlying biological pathways and experimental workflows to support further research and development in this area.

Introduction

Multiple myeloma is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. The interaction between myeloma cells and the bone marrow microenvironment plays a crucial role in disease progression and the development of drug resistance. The p38 MAPK pathway is a key signaling cascade activated by various stress stimuli and cytokines, and its constitutive activation is observed in myeloma cells. This activation contributes to the secretion of pro-inflammatory and pro-survival cytokines such as interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF), fostering a supportive tumor microenvironment.

This compound is a small molecule inhibitor that competitively targets the ATP-binding pocket of p38α MAPK. Its high selectivity for p38α over other kinases minimizes off-target effects. This document aims to consolidate the existing knowledge on Talmapimod's role in multiple myeloma, providing a technical resource for the scientific community.

Mechanism of Action: Targeting the p38 MAPK Pathway

This compound exerts its anti-myeloma effects by inhibiting the p38 MAPK signaling cascade. This pathway, when activated by upstream kinases such as MKK3 and MKK6, leads to the phosphorylation of a variety of downstream substrates, including transcription factors and other kinases. These downstream effectors regulate cellular processes critical for myeloma cell growth and survival.

By inhibiting p38α MAPK, Talmapimod disrupts these key cellular functions:

-

Inhibition of Cytokine Production: Talmapimod blocks the production and secretion of IL-6 and VEGF from both myeloma cells and bone marrow stromal cells (BMSCs). This disrupts the autocrine and paracrine signaling loops that promote myeloma cell proliferation and survival.

-

Induction of Apoptosis: Inhibition of the p38 MAPK pathway can lead to the induction of apoptosis in myeloma cells. This is, in part, mediated by the modulation of pro- and anti-apoptotic proteins.

-

Overcoming Drug Resistance: The p38 MAPK pathway is implicated in cell adhesion-mediated drug resistance. By inhibiting this pathway, Talmapimod can sensitize myeloma cells to other anti-cancer agents, such as the proteasome inhibitor bortezomib.

-

Inhibition of Osteoclastogenesis: The p38 MAPK pathway is involved in the differentiation and activation of osteoclasts, which are responsible for the bone lesions characteristic of multiple myeloma. Talmapimod has been shown to prevent the development of myeloma-induced bone disease in preclinical models.

Below is a diagram illustrating the p38 MAPK signaling pathway and the point of intervention by Talmapimod.

Understanding the ATP-Competitive Inhibition of p38 Alpha by Talmapimod: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism by which Talmapimod (formerly SCIO-469) inhibits the p38 alpha (p38α) mitogen-activated protein kinase (MAPK). Talmapimod is a potent and selective, orally bioavailable, small-molecule inhibitor that functions through an ATP-competitive mechanism.[1][2] This document details the quantitative aspects of this inhibition, outlines relevant experimental methodologies, and visually represents the signaling pathways and experimental workflows involved. The information presented is intended to support researchers and professionals in the fields of inflammation, oncology, and drug development in their understanding and potential application of p38 alpha inhibitors like Talmapimod.

Introduction to p38 Alpha Signaling

The p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1), and environmental stresses such as osmotic shock and UV radiation.[3][4][5] The p38 alpha isoform is particularly critical in the signaling cascades that lead to the production of pro-inflammatory cytokines, making it a key therapeutic target for a range of inflammatory diseases and certain cancers.[2]

Activation of the p38 MAPK pathway occurs through a three-tiered kinase cascade. This cascade is initiated by upstream MAP Kinase Kinase Kinases (MAP3Ks or MKKKs), which phosphorylate and activate MAP Kinase Kinases (MAP2Ks or MKKs). Specifically for the p38 pathway, MKK3 and MKK6 are the primary activators, which in turn dually phosphorylate p38 alpha on threonine and tyrosine residues (Thr180/Tyr182) within its activation loop.[6][7] Once activated, p38 alpha phosphorylates a variety of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as activating transcription factor 2 (ATF2), leading to the regulation of gene expression and cellular processes.[4]

Talmapimod: A Potent and Selective ATP-Competitive Inhibitor

Talmapimod is a small molecule that has been developed as a selective inhibitor of p38 alpha. Its mechanism of action is centered on its ability to compete with adenosine triphosphate (ATP) for binding to the kinase's active site. By occupying the ATP-binding pocket, Talmapimod prevents the phosphorylation of p38 alpha's downstream substrates, thereby blocking the signaling cascade.[1][8][9]

Quantitative Inhibition Data

The potency and selectivity of Talmapimod have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for Talmapimod's inhibition of p38 alpha.

Table 1: In Vitro Biochemical Inhibition of p38 Kinases by Talmapimod

| Target Kinase | Inhibition Parameter | Value (nM) |

| p38α | IC50 | 9[1][8] |

| p38β | ~10-fold less sensitive than p38α | ~90 |

| Other Kinases | >2000-fold selective over a panel of 20 other kinases | >18,000 |

Table 2: Cellular Activity of Talmapimod

| Cell-Based Assay | Cell Line/System | Stimulus | Measured Effect | Concentration |

| Inhibition of p38 MAPK Phosphorylation | Multiple Myeloma (MM) cells | Constitutive | Inhibition of p38 phosphorylation | 100-200 nM[1][8] |

| Inhibition of TNF-α Production | Human whole blood | Lipopolysaccharide (LPS) | Inhibition of TNF-α production | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the ATP-competitive inhibition of p38 alpha by Talmapimod.

In Vitro p38 Alpha Kinase Assay (Non-Radioactive)

This protocol is designed to measure the direct inhibitory effect of Talmapimod on the enzymatic activity of recombinant p38 alpha.

Materials:

-

Recombinant active p38α enzyme

-

p38α substrate (e.g., ATF2)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 5 mM β-glycerophosphate, 2 mM DTT)

-

ATP solution

-

Talmapimod (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of Talmapimod in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the recombinant p38α enzyme and the ATF2 substrate in kinase assay buffer to their optimal concentrations (determined empirically).

-

Reaction Setup: In a 384-well plate, add the following in order:

-

1 µL of diluted Talmapimod or DMSO (for control wells).

-

2 µL of the p38α enzyme solution.

-

2 µL of the ATF2 substrate and ATP mixture. The ATP concentration should be at or near the Km for p38α to accurately determine the IC50 for an ATP-competitive inhibitor.[10]

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[11]

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[11]

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each Talmapimod concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

ATP-Competition Assay

This assay confirms that Talmapimod inhibits p38 alpha in an ATP-competitive manner.

Materials:

-

Same as for the in vitro kinase assay.

Procedure:

-

Determine the Km of ATP for p38α: Perform the kinase assay with varying concentrations of ATP to determine the Michaelis-Menten constant (Km).

-

IC50 Determination at Multiple ATP Concentrations:

-

Perform the p38α kinase assay as described in section 3.1 to determine the IC50 of Talmapimod at a fixed ATP concentration (e.g., at the Km of ATP).

-

Repeat the IC50 determination at several higher concentrations of ATP (e.g., 2x, 5x, and 10x the Km).

-

-

Data Analysis:

-

Plot the IC50 values of Talmapimod as a function of the ATP concentration.

-

For an ATP-competitive inhibitor, the IC50 value will increase linearly with an increasing concentration of ATP. This relationship can be described by the Cheng-Prusoff equation: IC50 = Ki (1 + [ATP]/Km).[12]

-

Cellular Assay for p38 Phosphorylation

This western blot-based assay measures the ability of Talmapimod to inhibit the phosphorylation of p38 in a cellular context.

Materials:

-

Cell line of interest (e.g., Multiple Myeloma cells)

-

Cell culture medium and supplements

-

Talmapimod

-

Stimulus (e.g., LPS, if not constitutively active)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-p38 (Thr180/Tyr182) and anti-total-p38

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Cell Culture and Treatment:

-

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody against total p38 as a loading control.

-

Quantify the band intensities for phospho-p38 and total p38.

-

Normalize the phospho-p38 signal to the total p38 signal for each sample.

-

Determine the extent of inhibition of p38 phosphorylation by Talmapimod compared to the stimulated, untreated control.

-

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the p38 signaling pathway and the experimental workflow for determining ATP-competitive inhibition.

The p38 Alpha Signaling Pathway and the Point of Inhibition by Talmapimod

Caption: p38α signaling cascade and Talmapimod's inhibitory action.

Experimental Workflow for Determining ATP-Competitive Inhibition

Caption: Workflow for ATP-competitive inhibition determination.

Conclusion

Talmapimod is a well-characterized, potent, and selective ATP-competitive inhibitor of p38 alpha MAPK. Its ability to effectively block the p38 signaling pathway in both biochemical and cellular assays underscores its potential as a therapeutic agent for inflammatory diseases and other conditions driven by p38 alpha activity. The experimental protocols and conceptual diagrams provided in this guide offer a framework for the continued investigation and understanding of Talmapimod and other p38 alpha inhibitors. This in-depth technical overview serves as a valuable resource for scientists and researchers dedicated to the development of novel therapeutics targeting this critical signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Talmapimod | C27H30ClFN4O3 | CID 9871074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 5. MAPK-p38 Signaling Pathway - Elabscience [elabscience.com]

- 6. cusabio.com [cusabio.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. application.wiley-vch.de [application.wiley-vch.de]

The Role of Talmapimod Hydrochloride in Modulating the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talmapimod hydrochloride (SCIO-469) is a potent and selective, orally bioavailable small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key signaling node in the cellular response to stress and inflammation. The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix components that plays a critical role in tumor progression, metastasis, and response to therapy. The p38 MAPK signaling pathway is increasingly recognized as a crucial regulator of the TME, influencing inflammation, immune suppression, and angiogenesis. This technical guide provides an in-depth overview of the core mechanisms by which this compound modulates the TME, supported by available preclinical data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows.

Introduction: The Tumor Microenvironment and p38 MAPK

The TME is a dynamic and heterogeneous environment that co-evolves with the tumor. It is now well-established that the interplay between cancer cells and the surrounding microenvironment is a critical determinant of malignancy. Key components of the TME that are influenced by p38 MAPK signaling include:

-

Immune Cells: Tumor-associated macrophages (TAMs), myeloid-derived suppressor cells (MDSCs), T lymphocytes, and dendritic cells (DCs) are key players in the TME. Their phenotype and function can either promote or inhibit tumor growth.

-

Stromal Cells: Cancer-associated fibroblasts (CAFs) and endothelial cells contribute to the structural framework and vascularization of the tumor.

-

Soluble Factors: A complex network of cytokines, chemokines, and growth factors orchestrates the communication between different cell types within the TME.

The p38 MAPK pathway, a component of the larger MAPK family, is activated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress.[1] Activation of p38 MAPK triggers a downstream signaling cascade that regulates a wide array of cellular processes, including cell proliferation, apoptosis, and the production of inflammatory mediators.[1][2] In the context of the TME, dysregulation of the p38 MAPK pathway can contribute to a pro-tumoral environment characterized by chronic inflammation, immune evasion, and angiogenesis.[2]

Mechanism of Action of this compound

This compound is a selective inhibitor of the p38 MAPK α and β isoforms.[3] By binding to the ATP-binding pocket of p38 MAPK, Talmapimod prevents its phosphorylation and subsequent activation, thereby blocking the downstream signaling cascade.[4] This inhibition leads to a multifaceted modulation of the TME.

The primary mechanism through which Talmapimod exerts its effects on the TME is by suppressing the production of pro-inflammatory and pro-angiogenic factors.[2][3] This includes the inhibition of key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2][3][5] These cytokines are known to play a significant role in creating an inflammatory and immunosuppressive TME that supports tumor growth and metastasis.

Quantitative Data on this compound's Activity

The following tables summarize the available quantitative data from preclinical studies on this compound.

| Parameter | Cell Type/System | Value | Reference |

| IC50 for p38α MAPK inhibition | Enzyme assay | 9 nM | [3] |

| IC50 for TNF-α production | LPS-stimulated human monocytes | ~50–100 nM | [3] |

| Animal Model | Treatment Regimen | Effect on Tumor Growth | Reference |

| Murine models of multiple myeloma | 10-90 mg/kg, p.o., twice daily for 14 days | Dose-dependent reduction in tumor growth | [3] |

Modulation of the Tumor Microenvironment by this compound

Reprogramming the Immune Landscape

The p38 MAPK pathway is a critical regulator of immune cell function within the TME. By inhibiting p38 MAPK, this compound has the potential to shift the balance from an immunosuppressive to an anti-tumor immune environment.

-

Tumor-Associated Macrophages (TAMs): TAMs can exist in two main polarized states: the anti-tumoral M1 phenotype and the pro-tumoral M2 phenotype. The p38 MAPK pathway is implicated in the polarization of macrophages.[6] While direct quantitative data for Talmapimod's effect on M1/M2 polarization is limited, inhibition of p38 MAPK is generally associated with a shift towards a more pro-inflammatory M1-like phenotype, which can enhance anti-tumor immunity.

-

Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are a heterogeneous population of immature myeloid cells that potently suppress T-cell responses. The expansion and suppressive function of MDSCs are often driven by chronic inflammation within the TME, a process in which p38 MAPK plays a role.[7] Inhibition of p38 MAPK may therefore reduce the accumulation and immunosuppressive activity of MDSCs.

Inhibition of Angiogenesis

Tumor angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The p38 MAPK pathway contributes to angiogenesis by regulating the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF).[8] this compound, by inhibiting p38 MAPK, has been suggested to possess anti-angiogenic properties.[4][5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for key experiments used to assess the impact of p38 MAPK inhibitors on the TME.

In Vivo Tumor Model and Drug Administration

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID) or syngeneic mouse models are commonly used. For instance, in multiple myeloma studies, RPMI-8226 cells can be implanted subcutaneously.

-

Drug Formulation: this compound can be formulated for oral administration (p.o.) in a suitable vehicle.

-

Dosing Regimen: A typical preclinical dosing regimen for this compound is in the range of 10-90 mg/kg, administered twice daily.[3]

-

Tumor Measurement: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised for further analysis.

Flow Cytometry for Immune Cell Profiling

This protocol outlines a general workflow for analyzing tumor-infiltrating immune cells.

-

Tumor Dissociation: Excise tumors and mechanically dissociate them into a single-cell suspension. This may be followed by enzymatic digestion (e.g., with collagenase and DNase).

-

Cell Staining:

-

Stain for cell viability to exclude dead cells.

-

Block Fc receptors to prevent non-specific antibody binding.

-

Incubate cells with a cocktail of fluorescently labeled antibodies against cell surface markers to identify different immune cell populations. A representative panel for myeloid cells could include antibodies against CD45, CD11b, Ly6G, Ly6C, F4/80, CD206, and MHC class II. For lymphoid cells, a panel could include CD45, CD3, CD4, CD8, and FoxP3.

-

-

Intracellular Staining (Optional): For intracellular markers like cytokines or transcription factors, permeabilize the cells after surface staining and then incubate with antibodies against the intracellular targets.

-

Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the data using appropriate software to quantify the percentages of different immune cell populations.

Immunohistochemistry (IHC) for TME Characterization

-

Tissue Preparation: Fix excised tumors in formalin and embed in paraffin. Cut thin sections (e.g., 4-5 µm) and mount on slides.

-

Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval to unmask the epitopes (e.g., heat-induced epitope retrieval in a citrate buffer).

-

Staining:

-

Block endogenous peroxidase activity.

-

Block non-specific protein binding.

-

Incubate with a primary antibody against the marker of interest (e.g., CD68 for macrophages, CD31 for endothelial cells, or markers for M1/M2 macrophages like iNOS and CD206, respectively).[9]

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chromogenic substrate to visualize the staining.

-

-

Counterstaining and Mounting: Counterstain with hematoxylin to visualize cell nuclei. Dehydrate and mount the slides.

-

Image Analysis: Acquire images using a microscope and quantify the staining using image analysis software.

Signaling Pathways and Experimental Workflows

p38 MAPK Signaling Pathway in the Tumor Microenvironment

Caption: p38 MAPK signaling cascade in the tumor microenvironment.

Experimental Workflow for In Vivo Efficacy and TME Analysis

Caption: A representative workflow for preclinical evaluation of Talmapimod.

Conclusion

This compound, as a selective p38 MAPK inhibitor, holds promise for modulating the tumor microenvironment. By inhibiting the production of pro-inflammatory cytokines and potentially reprogramming the immune landscape, it presents a rational therapeutic strategy to overcome immune suppression and inhibit tumor growth. While current publicly available data on the specific effects of Talmapimod on the TME is limited, the known roles of the p38 MAPK pathway provide a strong rationale for its further investigation in this context. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further elucidate the immunomodulatory properties of this compound and other p38 MAPK inhibitors in oncology. Future studies focusing on detailed characterization of the TME following Talmapimod treatment will be crucial to fully understand its therapeutic potential.

References

- 1. Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Evaluating the Polarization of Tumor-Associated Macrophages Into M1 and M2 Phenotypes in Human Cancer Tissue: Technicalities and Challenges in Routine Clinical Practice [frontiersin.org]

- 5. Talmapimod | C27H30ClFN4O3 | CID 9871074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Inhibition of p38 MAPK Suppresses Inflammatory Cytokine Induction by Etoposide, 5-Fluorouracil, and Doxorubicin without Affecting Tumoricidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting myeloid derived suppressor cells reverts immune suppression and sensitizes BRAF-mutant papillary thyroid cancer to MAPK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The functional role of p38 MAPK pathway in malignant brain tumors [frontiersin.org]

- 9. Evaluating the Polarization of Tumor-Associated Macrophages Into M1 and M2 Phenotypes in Human Cancer Tissue: Technicalities and Challenges in Routine Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Talmapimod hydrochloride stock solution preparation and long-term storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talmapimod hydrochloride (also known as SCIO-469 hydrochloride) is a potent and selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha and beta isoforms.[1] It plays a crucial role in biomedical research, particularly in studies related to inflammation, autoimmune diseases, and oncology.[1] Proper preparation and storage of this compound stock solutions are critical to ensure experimental reproducibility and the integrity of research data. This document provides detailed application notes and protocols for the preparation and long-term storage of this compound stock solutions.

Data Presentation

This compound Properties

| Property | Value | Reference |

| Synonyms | SCIO-469, SCIO-469 hydrochloride | [1] |

| Molecular Formula | C₂₇H₃₁Cl₂FN₄O₃ | [2] |

| Molecular Weight | 549.46 g/mol | [2] |

| CAS Number | 879132-01-1 | [1] |

Solubility Data

| Solvent | Solubility | Notes | Reference |

| DMSO | ≥ 100 mg/mL (≥ 182 mM) | Can be heated to 37°C and sonicated to aid dissolution. | [3] |

| Water | 0.00586 mg/mL | Practically insoluble in water. | [4] |

| Ethanol | Insoluble | No quantitative data available. |

Recommended Storage Conditions

| Form | Temperature | Duration | Notes | Reference |

| Solid Powder | -20°C | Months to years | Store in a dry, dark place. Stable for several weeks at ambient temperature during shipping. | [1] |

| 0-4°C | Days to weeks | For short-term storage. | [1] | |

| DMSO Stock Solution | -80°C | Up to 2 years | Recommended for long-term storage. | [5] |

| -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [5] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene or glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile pipette tips

Procedure:

-

Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.49 mg of the compound (Molecular Weight = 549.46 g/mol ).

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For the 5.49 mg of powder, add 1 mL of DMSO.

-

Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[5] When needed, thaw a single aliquot at room temperature and use it immediately for preparing working solutions.

Protocol 2: Assessment of Long-Term Stock Solution Stability

Objective: To determine the stability of the this compound DMSO stock solution over time at the recommended storage temperature.

Materials:

-

Prepared 10 mM this compound stock solution in DMSO

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents (e.g., acetonitrile, water with formic acid)

-

-20°C or -80°C freezer

-

Autosampler vials

Procedure:

-

Initial Analysis (Time Zero): Immediately after preparing the stock solution, dilute a small sample to an appropriate concentration for HPLC or LC-MS analysis. Inject the sample and record the peak area of the this compound peak. This will serve as the baseline (100% integrity) measurement.

-

Sample Storage: Store the prepared aliquots of the stock solution at the desired temperature (-20°C or -80°C).

-

Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, 9, and 12 months), remove one aliquot from storage.

-

Sample Preparation for Analysis: Allow the aliquot to thaw completely at room temperature. Prepare a sample for analysis at the same concentration as the time-zero sample.

-

HPLC/LC-MS Analysis: Analyze the sample using the same HPLC/LC-MS method as the initial analysis.

-

Data Analysis: Compare the peak area of the this compound from the stored sample to the peak area from the time-zero sample. Calculate the percentage of the compound remaining. A decrease in the main peak area and the appearance of new peaks may indicate degradation.

-

Documentation: Record the results for each time point to establish a stability profile for the stock solution under the specific storage conditions.

Visualizations

Signaling Pathway

Caption: p38 MAPK signaling pathway and the inhibitory action of Talmapimod HCl.

Experimental Workflow

Caption: Workflow for preparing Talmapimod HCl stock solution.

References

Protocol for the In Vivo Administration of Talmapimod Hydrochloride in Animal Studies

Application Note and Protocols

This document provides detailed protocols for the dissolution and in vivo administration of Talmapimod hydrochloride (also known as SCIO-469), a selective p38α mitogen-activated protein kinase (MAPK) inhibitor. These guidelines are intended for researchers, scientists, and drug development professionals conducting preclinical animal studies.

Introduction

This compound is a potent, orally active, and ATP-competitive inhibitor of p38α MAPK with an IC50 of 9 nM.[1] It demonstrates approximately 10-fold selectivity over p38β and over 2000-fold selectivity against a panel of other kinases.[1] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses and cellular stress. Inhibition of this pathway has shown therapeutic potential in various disease models, including inflammatory diseases and cancer.[2] In murine models of multiple myeloma, Talmapimod has been shown to reduce tumor growth in a dose-dependent manner.[1] This document outlines recommended procedures for preparing this compound formulations for oral administration in animal models.

Data Presentation

The following table summarizes the quantitative data for recommended solvent formulations for this compound.

| Formulation Component | Protocol 1 (Suspension) | Protocol 2 (Clear Solution) | Protocol 3 (Clear Solution) |

| Solvent 1 | 10% DMSO | 10% DMSO | 10% DMSO |

| Solvent 2 | 40% PEG300 | 90% (20% SBE-β-CD in Saline) | 90% Corn Oil |

| Solvent 3 | 5% Tween-80 | - | - |

| Solvent 4 | 45% Saline | - | - |

| Achieved Concentration | 2.5 mg/mL | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |

| Appearance | Suspended Solution | Clear Solution | Clear Solution |

| Notes | Requires sonication to aid dissolution. Suitable for oral and intraperitoneal injection. | If the continuous dosing period exceeds half a month, this protocol should be chosen carefully. | - |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Saline (0.9% sodium chloride)

-

Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

-

Corn oil

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (water bath or probe)

-

Heating block or water bath (optional)

Storage and Stability

This compound powder should be stored at 0-4°C for short-term use (days to weeks) and at -20°C for long-term storage (months to years), protected from light.[2] Stock solutions in DMSO can also be stored at -20°C for long-term use.[2]

Preparation of Dosing Solutions

Protocol 1: Suspended Solution (2.5 mg/mL)

This protocol is suitable for oral and intraperitoneal administration.

-

Prepare a 25 mg/mL stock solution of this compound in DMSO.

-

To prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.

-

Vortex the mixture thoroughly until it is homogenous.

-

Add 50 µL of Tween-80 to the mixture and vortex again until fully incorporated.

-

Add 450 µL of saline to bring the total volume to 1 mL.

-

Vortex the final suspension thoroughly.

-

If precipitation is observed, use sonication to aid in the dissolution and create a uniform suspension. Gentle heating may also be applied if necessary.

Protocol 2: Clear Solution (≥ 2.5 mg/mL)

-

Prepare a 25 mg/mL stock solution of this compound in DMSO.

-

Prepare a 20% (w/v) solution of SBE-β-CD in saline.

-

To prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.

-

Vortex the mixture until a clear solution is obtained.

Note: The stability of this formulation for long-term dosing (beyond two weeks) should be carefully considered.

Protocol 3: Clear Solution (≥ 2.5 mg/mL)

-

Prepare a 25 mg/mL stock solution of this compound in DMSO.

-

To prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of corn oil.

-

Vortex the mixture thoroughly until a clear solution is formed.

In Vivo Administration

The following is a general guideline for oral administration in mice, based on published studies. The specific dose and administration schedule should be optimized for the animal model and experimental design.

-

Animal Model: In studies with RPMI-8226 multiple myeloma palpable tumors in six-week-old male triple immune-deficient BNX mice, this compound was administered orally.[1]

-

Dosage: Doses of 10, 30, and 90 mg/kg have been shown to dose-dependently reduce tumor growth.[1]

-

Administration: Oral gavage (p.o.) is a common route of administration. In the aforementioned study, the formulation was administered twice daily for 14 days.[1]

Mandatory Visualizations

This compound In Vivo Workflow

Caption: Workflow for the preparation and in vivo administration of this compound.

p38 MAPK Signaling Pathway and Talmapimod Inhibition

Caption: this compound inhibits the p38 MAPK signaling pathway.

References

Application Notes and Protocols for Determining the Effective Concentration of SCIO-469 in Cancer Cell Lines

Introduction

SCIO-469, also known as Talmapimod, is a potent, orally active, and selective inhibitor of the p38α mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress, playing significant roles in cell cycle regulation, differentiation, and apoptosis.[3][4] In oncology, dysregulation of this pathway has been implicated in tumor progression and resistance to therapy.[5][6] SCIO-469 has demonstrated notable efficacy not as a standalone cytotoxic agent, but in enhancing the anti-cancer effects of other therapies, such as proteasome inhibitors in multiple myeloma.[3][4] These application notes provide a comprehensive guide for researchers to determine the optimal, effective concentration of SCIO-469 for use in various cancer cell line models.

Mechanism of Action

SCIO-469 competitively targets the ATP-binding pocket of p38α MAPK, and to a lesser extent p38β, preventing its phosphorylation and subsequent activation.[1][2] The activation of p38 MAPK is typically initiated by upstream kinases (MKK3/MKK6) in response to cellular stressors like UV radiation, osmotic shock, and inflammatory cytokines (e.g., TNF-α).[2][6] Once activated, p38 MAPK phosphorylates a range of downstream substrates, including transcription factors and other kinases like MAPK-activated protein kinase 2 (MAPKAPK-2), which in turn phosphorylates heat shock protein 27 (HSP27).[3] By inhibiting p38α, SCIO-469 can block these downstream events, thereby modulating inflammatory responses, cell survival, and proliferation.[3]

Quantitative Data Summary

The effective concentration of SCIO-469 is highly dependent on the cell line and the experimental context (i.e., as a single agent or in combination). As a single agent, its direct cytotoxic effects are modest.[2] Its primary utility is observed in sensitizing cancer cells to other therapeutic agents.[3]

Table 1: In Vitro Efficacy and Target Affinity of SCIO-469

| Target | IC50 | Cell Line(s) | Effective Concentration & Notes |

|---|---|---|---|

| p38α MAPK | 9 nM | N/A (Biochemical Assay) | Potent and specific inhibition.[1] |

| p38β MAPK | 90 nM | N/A (Biochemical Assay) | 10-fold less potent compared to p38α.[1] |

| p38 MAPK Phosphorylation | 100 - 200 nM | MM.1S, U266, RPMI8226 | Strong inhibition of baseline and TNF-α induced p38 phosphorylation.[2] |

| Cell Viability (Single Agent) | >500 nM | MM.1S, U266, RPMI8226 | Minimal effect (5-10% growth inhibition) after 48 hours.[2] |

| Combination Enhancement | 100 - 200 nM | U266, RPMI8226 | Significantly enhanced cytotoxicity of proteasome inhibitor PS-341.[2] |

Experimental Protocols

A systematic approach is recommended to determine the optimal concentration of SCIO-469 for a specific cancer cell line. The general workflow involves an initial broad-range screening to determine the half-maximal inhibitory concentration (IC50) for cell viability, followed by target engagement and functional assays at concentrations around the determined IC50.

Protocol 1: Cell Viability and Proliferation (MTT Assay)

This protocol determines the effect of SCIO-469 on cell viability and is used to calculate the IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

SCIO-469 (Talmapimod)

-

DMSO (vehicle control)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[7]

-

Drug Preparation: Prepare a 2X stock concentration series of SCIO-469 in complete medium. A common starting range is a half-log dilution series from 1 nM to 10 µM.[8] Include a vehicle-only control (DMSO).

-

Cell Treatment: Add 100 µL of the 2X drug solutions to the appropriate wells, resulting in a final volume of 200 µL and the desired 1X drug concentrations.

-

Incubation: Incubate the plate for a desired time period (e.g., 48, 72, or 96 hours).[2][9]

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the normalized viability against the log of the SCIO-469 concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: Western Blot Analysis of p38 MAPK Phosphorylation

This protocol confirms that SCIO-469 is engaging its intended target by measuring the phosphorylation status of p38 MAPK.

Materials:

-

6-well cell culture plates

-

SCIO-469 and a known p38 activator (e.g., TNF-α, Anisomycin)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with various concentrations of SCIO-469 (e.g., 0, 10, 50, 100, 200 nM) for 2 hours.[2]

-

Stimulation (Optional but Recommended): To observe inhibition of induced activity, stimulate the cells with a p38 activator like TNF-α (5 ng/mL) for 5-15 minutes.[2]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After separation, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-phospho-p38 MAPK antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour. After further washes, apply ECL substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

Protocol 3: Apoptosis Determination by Annexin V/PI Flow Cytometry

This assay quantifies the induction of apoptosis by SCIO-469, which is particularly relevant when used in combination with another cytotoxic agent.

Materials:

-

6-well cell culture plates

-

SCIO-469 (alone or in combination)

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates. Treat with an effective concentration of SCIO-469 (determined from Protocols 1 and 2), alone or in combination with another drug, for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatment.

-

References

- 1. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Small molecule targeting of the p38/Mk2 stress signaling pathways to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]

- 9. In vitro and in vivo inhibition of breast cancer cell growth by targeting the Hedgehog/GLI pathway with SMO (GDC-0449) or GLI (GANT-61) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Oral Administration of Talmapimod Hydrochloride in Mice

For Researchers, Scientists, and Drug Development Professionals

Application Note: Talmapimod Hydrochloride in Preclinical Research

Talmapimod (also known as SCIO-469) is an orally bioavailable and selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), with particular potency against the p38α isoform.[1][2][3] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[4][5] By inhibiting the phosphorylation of p38 MAPK, Talmapimod effectively blocks the downstream cascade that leads to the production of key pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[5][6] This mechanism of action gives Talmapimod potential therapeutic applications in inflammatory diseases and oncology.[6][7]

In preclinical mouse models, oral administration of this compound has been utilized to investigate its anti-inflammatory and anti-tumor efficacy.[2][6] Its ability to be administered orally makes it a valuable tool for chronic studies that require repeated dosing. These notes provide detailed protocols for the preparation of a this compound suspension suitable for oral gavage in mice and outline a typical experimental workflow for in vivo efficacy studies.

Mechanism of Action: Inhibition of the p38 MAPK Pathway

The p38 MAPK pathway is a three-tiered kinase cascade initiated by various extracellular stimuli. This cascade involves a MAP Kinase Kinase Kinase (MAPKKK) activating a MAP Kinase Kinase (MAPKK), which in turn phosphorylates and activates p38 MAPK. Activated p38 then phosphorylates downstream targets, leading to diverse biological responses. Talmapimod acts by binding to p38 MAPK and preventing its phosphorylation by upstream MAPKKs (MKK3/MKK6), thereby inhibiting all subsequent downstream signaling.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published literature.

Table 1: In Vitro Potency of Talmapimod

| Target | Assay | IC₅₀ Value | Reference |

|---|---|---|---|

| p38α MAPK | Enzymatic Assay | 9 nM | [1][2][3] |

| p38β MAPK | Enzymatic Assay | ~90 nM (~10-fold selective for α) | [1][2] |

| TNF-α Production | Human Monocytes (LPS-stimulated) | ~50 - 100 nM |[6] |

Table 2: Example Oral Dosing Regimens for Talmapimod in Mice

| Mouse Model | Dosage | Dosing Schedule | Study Duration | Reference |

|---|---|---|---|---|

| Multiple Myeloma (Xenograft) | 10, 30, 90 mg/kg | Twice daily (p.o.) | 14 days | [1][2] |

| Allergic Contact Dermatitis | 5 mg/kg | Once daily (intragastric) | 6 days | |

Table 3: Recommended Formulation for Oral Administration in Mice

| Component | Purpose | Stock Concentration | Volume per 1 mL Final Solution | Final Concentration | Reference |

|---|---|---|---|---|---|

| Talmapimod HCl | Active Agent | - | 2.5 mg | 2.5 mg/mL | [1] |

| DMSO | Solubilizing Agent | 25 mg/mL | 100 µL | 10% | [1] |

| PEG300 | Vehicle / Co-solvent | - | 400 µL | 40% | [1] |

| Tween-80 | Surfactant / Emulsifier | - | 50 µL | 5% | [1] |

| Saline (0.9% NaCl) | Diluent | - | 450 µL | 45% |[1] |

Experimental Protocols

Protocol 1: Preparation of this compound Oral Suspension (2.5 mg/mL)

This protocol describes the preparation of a 1 mL suspended solution of this compound, suitable for oral gavage in mice.[1]

Materials and Reagents:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

Procedure:

-

Prepare a 25 mg/mL stock solution of Talmapimod in DMSO. Weigh the required amount of this compound powder and dissolve it in the appropriate volume of DMSO. Ensure it is fully dissolved.

-

Dispense PEG300. In a clean microcentrifuge tube, add 400 µL of PEG300.

-